N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide often involves asymmetric cyclopropanation reactions catalyzed by Rhodium(II) complexes, as well as 1,3-dipolar cycloaddition reactions. For example, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been utilized to synthesize functionalized cyclopropanes in a highly diastereoselective and enantioselective manner (Davies et al., 1996). Furthermore, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for the synthesis of various bioactive molecules, has been synthesized via 1,3-dipolar cycloaddition reaction (Kotian et al., 2005).
Scientific Research Applications
Pharmacokinetics and Oncology Research
- Phase I Pharmacokinetic Study : A study on TZT-1027, a cytotoxic dolastatin 10 derivative inhibiting microtubule assembly, explores its pharmacokinetics, indicating the importance of understanding how similar complex compounds are absorbed, distributed, metabolized, and excreted in the human body. This research is crucial for developing new cancer treatments (de Jonge et al., 2005).
Neurotoxicity and Environmental Health
- Environmental Exposure Study : Research on the exposure to organophosphorus and pyrethroid pesticides in children emphasizes the significance of studying environmental health and the impact of chemical compounds on human wellbeing, especially in vulnerable populations like children (Babina et al., 2012).
Drug-Drug Interactions and Biomarkers
- Biomarker for Drug-Drug Interactions : A study on N1-methylnicotinamide as a biomarker for MATE-mediated renal drug-drug interactions highlights the importance of identifying and understanding biomarkers for assessing the effects of pharmaceutical compounds on human health (Müller et al., 2023).
Metabolism and Excretion
- Metabolism and Disposition in Humans : Research on the metabolism and disposition of BMS-690514, an inhibitor targeting various receptors, underlines the complexity of drug metabolism and the necessity of thorough pharmacokinetic studies for safe and effective drug development (Christopher et al., 2010).
Mechanism of Action
properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-22-15-11(4-3-7-16-15)14(19)17-13-9-18(23(2,20)21)8-12(13)10-5-6-10/h3-4,7,10,12-13H,5-6,8-9H2,1-2H3,(H,17,19)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOZQGCQFIDMSY-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CN(CC2C3CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=N1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-methoxypyridine-3-carboxamide |
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